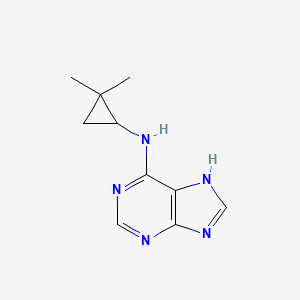![molecular formula C16H22N2O3 B7587076 4-[(2-Cyclopentylethylcarbamoylamino)methyl]benzoic acid](/img/structure/B7587076.png)
4-[(2-Cyclopentylethylcarbamoylamino)methyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Cyclopentylethylcarbamoylamino)methyl]benzoic acid, also known as Cyclohexylcarbamic Acid 3-[(4-carboxyphenyl)Methyl]phenyl ester (CCMP), is a synthetic compound that has been widely studied for its potential therapeutic applications. CCMP is a derivative of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen and belongs to the class of compounds known as fenamic acids.
Mecanismo De Acción
The mechanism of action of CCMP is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which play a key role in inflammation and pain. By inhibiting COX enzymes, CCMP may reduce inflammation and pain.
Biochemical and Physiological Effects:
CCMP has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that CCMP inhibits the proliferation of cancer cells and induces apoptosis. In vivo studies have shown that CCMP has anti-inflammatory effects and reduces the formation of atherosclerotic plaques. CCMP has also been shown to have analgesic effects in animal models of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using CCMP in lab experiments include its relative ease of synthesis and its potential therapeutic applications. However, there are also some limitations to using CCMP in lab experiments. For example, CCMP may have off-target effects that could complicate the interpretation of results. Additionally, the optimal dose of CCMP for different applications may need to be determined through further research.
Direcciones Futuras
There are a number of future directions for research on CCMP. One potential direction is to further explore its anti-cancer properties and investigate its potential use as a cancer therapy. Another potential direction is to investigate the potential use of CCMP in the treatment of cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of CCMP and to determine the optimal dose for different applications.
Métodos De Síntesis
CCMP can be synthesized by reacting ibuprofen with cyclohexyl isocyanate and 4-(chloromethyl)benzoic acid. The resulting product is then esterified with 4-carboxybenzyl alcohol to yield CCMP.
Aplicaciones Científicas De Investigación
CCMP has been studied for its potential therapeutic applications in various fields of medicine, including cancer research, cardiovascular disease, and inflammation. In cancer research, CCMP has been shown to inhibit the growth of tumor cells and induce apoptosis. In cardiovascular disease, CCMP has been shown to have anti-atherosclerotic effects and reduce inflammation. Inflammation is also a key target for CCMP, as it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
4-[(2-cyclopentylethylcarbamoylamino)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c19-15(20)14-7-5-13(6-8-14)11-18-16(21)17-10-9-12-3-1-2-4-12/h5-8,12H,1-4,9-11H2,(H,19,20)(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBZAFZFCBOZGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCNC(=O)NCC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Cyclopentylethylcarbamoylamino)methyl]benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-3-(1H-imidazol-5-yl)-2-[(4-methylpiperidine-1-carbonyl)amino]propanoic acid](/img/structure/B7586994.png)
![2-[[Methyl(phenyl)carbamoyl]amino]butanoic acid](/img/structure/B7587000.png)
![(2S)-2-[(2-cyanophenyl)sulfonylamino]-3,3-dimethylbutanoic acid](/img/structure/B7587004.png)
![4-[[Methyl(phenyl)carbamoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7587005.png)
![(2S,3S)-2-[[cyclohexyl(methyl)sulfamoyl]amino]-3-methylpentanoic acid](/img/structure/B7587016.png)
![3-[[[Cyclopropyl(ethyl)carbamoyl]amino]methyl]benzoic acid](/img/structure/B7587034.png)
![3-[[[Ethyl(propan-2-yl)carbamoyl]amino]methyl]benzoic acid](/img/structure/B7587036.png)
![4-[[Methyl(oxan-4-yl)carbamoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7587042.png)
![4-chloro-N-[4-(2-hydroxyethyl)phenyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7587050.png)

![(2S)-3,3-dimethyl-2-[(4-methyl-1,3-thiazole-5-carbonyl)amino]butanoic acid](/img/structure/B7587054.png)
![(2S)-5-amino-2-[3-(3-bromophenyl)propanoylamino]-5-oxopentanoic acid](/img/structure/B7587064.png)
![1-[1-[1-(3-methoxyphenyl)ethyl]piperidin-3-yl]-N-methylmethanamine](/img/structure/B7587071.png)
![1-[1-(2-fluorophenyl)sulfonylpiperidin-3-yl]-N-methylmethanamine](/img/structure/B7587078.png)